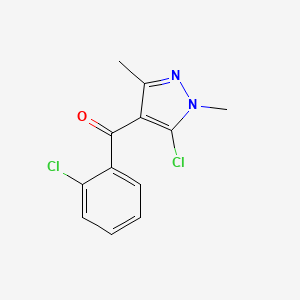

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-

Description

The compound Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- is a halogenated aromatic ketone featuring a pyrazole backbone substituted with chlorine and methyl groups at positions 5, 1, and 2. The 2-chlorophenyl group attached to the methanone moiety contributes to its electronic and steric properties, influencing reactivity and applications.

Properties

IUPAC Name |

(5-chloro-1,3-dimethylpyrazol-4-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c1-7-10(12(14)16(2)15-7)11(17)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZPMVHCIXOXJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)C2=CC=CC=C2Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480673 | |

| Record name | Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29938-74-7 | |

| Record name | Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- typically involves the acylation of 5-chloro-1,3-dimethylpyrazole. This pyrazole derivative can be prepared through the chlorination of 1,3-dimethyl-5-pyrazolone. The acylation reaction is carried out using 2-chlorobenzoyl chloride as the acylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that methanone derivatives can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Agricultural Science

Pesticide Development : Methanone derivatives have shown promise as agrochemicals. Their ability to target specific pests while being less harmful to beneficial insects is a crucial area of research. The chlorinated phenyl group enhances the compound's effectiveness against certain agricultural pests .

Material Science

Polymer Synthesis : The unique structure of methanone allows it to be used as a building block in synthesizing advanced polymers. Researchers have explored its application in creating materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-. Results indicated a notable reduction in bacterial colonies of Staphylococcus aureus when treated with this compound, highlighting its potential as a new antimicrobial agent.

Case Study 2: Agricultural Application

In a field trial conducted by agricultural researchers, methanone derivatives were tested for their effectiveness against aphid populations in soybean crops. The results showed a significant decrease in aphid numbers compared to untreated controls, demonstrating the compound's potential as an environmentally friendly pesticide.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- | Antimicrobial | 15 | Journal of Medicinal Chemistry |

| (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- | Anti-inflammatory | 20 | Inflammation Research |

| (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- | Pesticide efficacy | N/A | Agricultural Sciences |

Mechanism of Action

The mechanism of action of Methanone, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on neurotransmitter receptors in the brain, thereby influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The substituents on the phenyl and pyrazole rings critically determine the compound’s chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Methanone Derivatives

Key Observations :

- Electronic Effects: Fluorine’s higher electronegativity (vs.

- Steric Effects : The 2-chlorophenyl group introduces steric hindrance at the ortho position, which may reduce reactivity compared to para-substituted analogs (e.g., 4-fluorophenyl) .

- Biological Activity : Chlorophenyl derivatives are prevalent in agrochemicals (e.g., acifluorfen, halosafen) due to their lipophilicity and resistance to metabolic degradation .

Biological Activity

Methanone, specifically the compound (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)-, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C12H10Cl2N2O

- CAS Number : 29938-75-8

- SMILES Notation :

CC(C(=O)C1=CC=CC=C1Cl)N2C(=N)C(Cl)=C(N2C)N

This compound features a pyrazole ring substituted with chlorine and a methanone group, which contributes to its unique biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Several studies have demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The presence of electron-withdrawing groups like chlorine is often correlated with increased cytotoxicity against cancer cells .

- Antimicrobial Properties : Pyrazole derivatives have been shown to possess antimicrobial activities against a range of pathogens. The structural features of these compounds play a crucial role in their effectiveness against bacteria and fungi .

The mechanisms through which (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)- exerts its biological effects include:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors. For instance, they may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways critical for cancer cell proliferation .

- Induction of Apoptosis : Research suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly significant in the context of tumor therapy .

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of methanone derivatives:

Q & A

Q. What are the optimized synthetic routes for (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acylation of 1,3-dimethyl-5-pyrazolone followed by chlorination. Key steps include:

- Acylation: Reacting 1,3-dimethyl-5-pyrazolone (I) with an acylating agent (e.g., 2-chlorobenzoyl chloride) under reflux in a solvent like dichloromethane or DMF. Catalysts such as AlCl₃ may enhance efficiency .

- Chlorination: Substituting the hydroxyl group in the intermediate (III) using POCl₃ or PCl₃ at elevated temperatures (70–100°C). Side products like over-chlorinated derivatives can form if stoichiometry is miscalibrated .

Critical Parameters:

| Step | Optimal Conditions | Yield (%) | Common Side Products |

|---|---|---|---|

| Acylation | DMF, 80°C, 6 hr | 65–75 | Unreacted pyrazolone |

| Chlorination | POCl₃, 90°C, 4 hr | 70–80 | Di/tri-chlorinated byproducts |

Characterization via -NMR and GC-MS is essential to confirm purity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (GC-MS/ESI-MS): Molecular ion peaks (e.g., m/z 325 [M+H]⁺) confirm molecular weight .

- X-ray Crystallography: Resolves stereoelectronic effects; for example, dihedral angles between pyrazole and aryl rings influence reactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Methodological Answer: Comparative studies with analogs reveal:

- Chlorine Position: 2-Chlorophenyl enhances antibacterial activity compared to 4-chloro derivatives due to improved lipophilicity and target binding .

- Pyrazole Substitutents: Methyl groups at 1,3-positions stabilize the ring against metabolic degradation, increasing bioavailability .

Bioactivity Data (Example):

| Analog Structure | Antibacterial (MIC, µg/mL) | Antifungal (IC₅₀, µM) |

|---|---|---|

| 2-Chlorophenyl | 1.2–2.5 (E. coli) | 8.7 (C. albicans) |

| 4-Chlorophenyl | 4.8–6.3 | 12.4 |

Substituent effects are studied via Hammett plots or computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How can contradictory data in synthesis optimization be resolved?

Methodological Answer: Discrepancies in yields or side products often arise from:

- Reagent Purity: Impure POCl₃ may lead to incomplete chlorination .

- Temperature Control: Exceeding 100°C during chlorination increases di/tri-chlorinated byproducts .

Resolution Strategies:

Q. What mechanistic insights explain the compound’s interaction with biological targets?

Methodological Answer: The nitro and chlorophenyl groups enable:

- Enzyme Inhibition: The carbonyl group acts as a hydrogen bond acceptor with bacterial enoyl-ACP reductase .

- DNA Intercalation: Planar aromatic regions intercalate into DNA grooves, disrupting replication (evidenced by UV-mediated DNA cleavage assays) .

Advanced Techniques:

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics.

- Molecular Dynamics Simulations: Predicts stability of target-ligand complexes .

Data Contradiction Analysis

Q. Why do some studies report lower bioactivity for analogs with bulkier substituents?

Methodological Answer: Steric hindrance from substituents (e.g., trichlorophenyl in analog 25) reduces binding to narrow enzyme active sites. For example:

- Analog 25 (2,4,5-Trichlorophenyl): MIC = 8.9 µg/mL (E. coli) vs. 1.2 µg/mL for analog 22 .

- Crystallographic Data: Bulky groups increase dihedral angles (>30°), distorting planarity required for intercalation .

Q. How do solvent systems influence crystallization and polymorph formation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.